molecular formula C21H17NO2 B14679761 N-(Diphenylmethylidene)-4-methoxybenzamide CAS No. 36728-20-8

N-(Diphenylmethylidene)-4-methoxybenzamide

Cat. No.: B14679761
CAS No.: 36728-20-8
M. Wt: 315.4 g/mol
InChI Key: CDWKQYYLIHUQJA-UHFFFAOYSA-N
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Description

N-(Diphenylmethylidene)-4-methoxybenzamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Diphenylmethylidene)-4-methoxybenzamide can be synthesized through the condensation reaction between benzaldehyde and 4-methoxybenzamide in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

C6H5CHO+C8H9NO2C6H5CH=NC8H8O2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{C}_8\text{H}_9\text{NO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{N}-\text{C}_8\text{H}_8\text{O}_2 + \text{H}_2\text{O} C6​H5​CHO+C8​H9​NO2​→C6​H5​CH=N−C8​H8​O2​+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethylidene)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-(Diphenylmethylidene)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Diphenylmethylidene)-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Diphenylmethylidene)aniline
  • N-(Diphenylmethylidene)glycine tert-butyl ester
  • N-(Diphenylmethylidene)glycine methyl ester

Uniqueness

N-(Diphenylmethylidene)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability compared to other similar Schiff bases .

Properties

CAS No.

36728-20-8

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzhydrylidene-4-methoxybenzamide

InChI

InChI=1S/C21H17NO2/c1-24-19-14-12-18(13-15-19)21(23)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

CDWKQYYLIHUQJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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